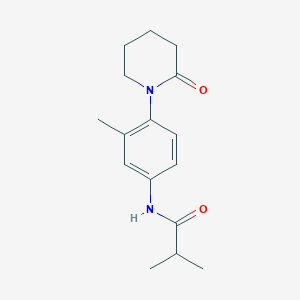
N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to “N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)isobutyramide” has been described in the literature . The synthesis often involves modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline . Cyclization of the carboxamido linker to a novel bicyclic tetrahydropyrazolopyridinone scaffold has been shown to retain potent fXa binding activity .
Molecular Structure Analysis
The molecular structure of “N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)isobutyramide” is based on a piperidine nucleus, which is a common feature in many pharmaceutical compounds . The piperidine ring is a key structural feature that contributes to the biological activity of these compounds .
Applications De Recherche Scientifique
Chemical Synthesis and Drug Development
Research in chemical synthesis focuses on developing efficient, stereoselective processes for preparing key intermediates for pharmaceutical applications. For example, a study described the synthesis of a key intermediate used in the preparation of premafloxacin, an antibiotic targeting veterinary pathogens, through a process involving asymmetric Michael addition and stereoselective alkylation (Fleck et al., 2003).
Pharmacological Activities
Several studies have focused on the pharmacological properties of compounds with structural similarities, investigating their potential as therapeutic agents. For instance, research on the neurotoxin N-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its metabolites provides insights into the mechanisms of neurodegenerative diseases and potential therapeutic interventions (Javitch et al., 1985). Another study on novel triazole derivatives demonstrated antimicrobial activity against Mycobacterium tuberculosis, highlighting the potential for developing new treatments for mycobacterial infections (Boechat et al., 2011).
Potential Therapeutic Applications
Research also explores the therapeutic applications of similar compounds, including their use as antiparkinsonian drugs, anticonvulsants, and in cancer therapy. For example, derivatives of gamma-aminobutyric acid (GABA) and gamma-aminobutyramide have been studied for their anticonvulsant activities and GABA mimetic effects, indicating potential applications in treating neurological disorders (Kaplan et al., 1980).
Orientations Futures
The piperidine nucleus, a key structural feature in “N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)isobutyramide”, is a pivotal cornerstone in the production of drugs . Piperidine derivatives show several important pharmacophoric features and are being utilized in different therapeutic applications . Therefore, the future directions for this compound could involve further exploration of its potential therapeutic applications.
Propriétés
IUPAC Name |
2-methyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11(2)16(20)17-13-7-8-14(12(3)10-13)18-9-5-4-6-15(18)19/h7-8,10-11H,4-6,9H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBBRFVUJGMBTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(C)C)N2CCCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

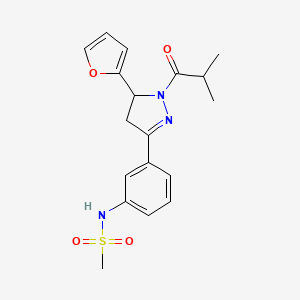
![N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxolane-3-carboxamide](/img/structure/B2642024.png)

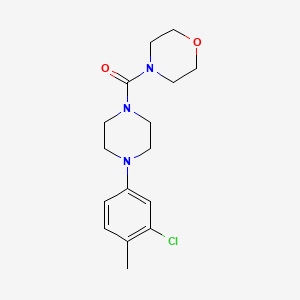

![2,7-Bis(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2642032.png)
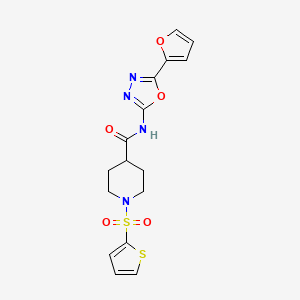
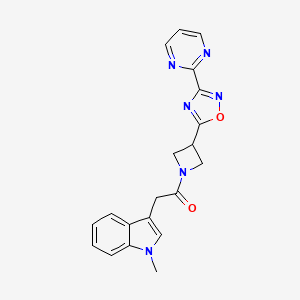

![2-[1-Cyanopropan-2-yl-[(2,6-difluorophenyl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2642039.png)

![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B2642042.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2642045.png)